Cas no 1806761-77-2 (3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide)
3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide
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- Inchi: 1S/C8H7F6N3O3S/c9-7(10,11)6-3(2-15)4(20-8(12,13)14)1-5(17-6)21(16,18)19/h1H,2,15H2,(H2,16,18,19)
- InChI Key: XDWFKIGUESVMGY-UHFFFAOYSA-N
- SMILES: S(C1=CC(=C(CN)C(C(F)(F)F)=N1)OC(F)(F)F)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 459
- XLogP3: 0.7
- Topological Polar Surface Area: 117
3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082292-1g |
3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide |
1806761-77-2 | 97% | 1g |
$1,460.20 | 2022-03-31 |
3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Additional information on 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide
Introduction to 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1806761-77-2) in Modern Chemical and Pharmaceutical Research
The compound 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide, identified by its CAS number 1806761-77-2, represents a significant advancement in the field of chemical and pharmaceutical innovation. This compound, characterized by its intricate molecular structure featuring multiple functional groups, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of both aminomethyl and trifluoromethoxy substituents, alongside a trifluoromethyl group and a pyridine-6-sulfonamide core, endows it with unique chemical properties that make it a promising candidate for various therapeutic interventions.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. The structural motif of 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide aligns well with these trends, as the incorporation of fluorine atoms can modulate electronic effects and steric interactions, thereby optimizing pharmacokinetic profiles. This compound exemplifies the growing interest in designing molecules with tailored properties to address complex diseases more effectively.
One of the most compelling aspects of this compound is its potential role in the development of novel therapeutic agents. The aminomethyl group serves as a versatile handle for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological activity. For instance, this moiety can be coupled with heterocyclic scaffolds or other pharmacophores to generate molecules with targeted action against specific biological pathways. The trifluoromethoxy and trifluoromethyl groups contribute to the compound's lipophilicity and metabolic resistance, which are critical factors in drug design. These features collectively enhance the compound's suitability for oral administration and prolonged circulation within the body.
Recent studies have highlighted the importance of sulfonamide derivatives in medicinal chemistry due to their broad spectrum of biological activities. The sulfonamide group in 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide not only imparts water solubility but also acts as a hinge region for interactions with biological targets such as enzymes and receptors. This has prompted researchers to explore its potential in treating conditions ranging from infectious diseases to inflammatory disorders. The pyridine core further enhances its interactability with biological systems, providing a scaffold that can be readily modified to achieve desired pharmacological effects.
The synthesis of this compound involves sophisticated organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include nucleophilic substitution reactions, protecting group strategies, and fluorination techniques, which are critical for introducing the characteristic fluorinated moieties. The use of advanced catalytic systems has enabled more efficient and scalable production processes, making it feasible to explore this compound in preclinical and clinical settings. Such advancements underscore the importance of innovative synthetic methodologies in translating laboratory discoveries into viable therapeutic options.
From a computational chemistry perspective, the molecular modeling of 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide has revealed insights into its binding interactions with potential targets. Studies using molecular dynamics simulations have shown that this compound can adopt multiple conformations depending on its environment, which may influence its efficacy and selectivity. These computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to predict binding affinities and optimize molecular structures before experimental validation.
The role of fluorinated pyridines in medicinal chemistry cannot be overstated. Compounds like 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide serve as building blocks for more complex molecules with improved pharmacological profiles. For example, derivatives of this compound have been investigated for their anti-cancer properties, leveraging the ability of fluorinated pyridines to disrupt key signaling pathways involved in tumor growth. Such applications highlight the versatility of this class of compounds and their potential impact on future treatments.
In conclusion, 3-(Aminomethyl)-4-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1806761-77-2) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for fluorinated compounds, this molecule stands out as a testament to the ingenuity and precision of modern synthetic chemistry. The ongoing exploration of its pharmacological potential is likely to yield groundbreaking treatments for a variety of diseases.
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